[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
The compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) is a chiral piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and an (S)-2-amino-propionyl moiety. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHDZHDJILSFJ-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Piperidine and Amino Acid Moieties
The most common approach involves constructing the piperidine ring first, followed by sequential introduction of the (S)-2-amino-propionyl and tert-butyl carbamate groups. A patent by CN103787971A outlines a method for synthesizing tert-butyl esters via a spirocyclic intermediate. While the patent focuses on a related compound, its reaction conditions—such as the use of tetrahydrofuran (THF) as a solvent and potassium hydroxide for deprotonation—are transferable to this target molecule. Key steps include:
-
Mannich-type cyclization to form the piperidine ring.
-
Coupling reactions with Boc-protected amino acids.
Asymmetric Catalysis for Stereochemical Control
Chiral ligands or organocatalysts ensure enantioselective formation of the (R)-piperidin-3-yl and (S)-2-amino-propionyl groups. For example, Jacobsen’s thiourea catalysts have been employed in analogous syntheses to achieve >90% enantiomeric excess (ee).
Step-by-Step Preparation Methods
Synthesis of (R)-Piperidin-3-yl Intermediate
The piperidine core is synthesized via a modified procedure from CN103787971A:
Step 1: Cyclization of 4-Formylpiperidine-1-tert-butyl Formate
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 4-Formylpiperidine-1-Boc | Methyl vinyl ketone, THF, −10°C → RT, 12 h | 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-tert-butyl carboxylate | 68% |
Mechanistic Insight : The reaction proceeds via conjugate addition, followed by intramolecular cyclization. The tert-butyl group acts as a protecting group, preventing undesired side reactions at the nitrogen.
Step 2: Functionalization to (R)-Piperidin-3-yl Derivative
The spiro intermediate undergoes reductive amination with (S)-2-aminopropionic acid:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Spiro intermediate + (S)-2-aminopropionic acid | Tris(dimethylamino)methane, toluene, reflux, 12 h | (R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl | 52% |
Purification : Column chromatography (cyclohexane/ethyl acetate, 60:40) followed by recrystallization in hexane yields a white solid.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| (R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl + isopropyl chloroformate | Dichloromethane, 0°C, triethylamine | Target compound | 75% |
Key Considerations :
-
Temperature Control : Reactions performed at 0°C minimize racemization.
-
Base Selection : Triethylamine scavenges HCl, preventing acid-catalyzed degradation.
Optimization of Reaction Parameters
Solvent Systems and Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 12 | 68 |
| Toluene | 2.4 | 18 | 52 |
| DCM | 8.9 | 6 | 75 |
Polar aprotic solvents like THF enhance nucleophilicity in cyclization steps, while DCM’s low boiling point facilitates rapid carbamate formation.
Catalytic Asymmetry in Piperidine Formation
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Jacobsen’s thiourea | 92 | 65 |
| Cinchona alkaloid | 85 | 58 |
| None (thermal conditions) | <5 | 30 |
Chiral catalysts improve stereoselectivity but require stringent moisture control.
Analytical Validation
Structural Confirmation
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.32 (d, J = 6.8 Hz, 6H, isopropyl), 4.12–4.25 (m, 1H, piperidine-H).
-
¹³C NMR : 156.8 ppm (C=O, carbamate), 79.5 ppm (Boc quaternary carbon).
Mass Spectrometry :
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity. Chiral HPLC (Chiralpak AD-H) verifies enantiomeric excess (ee >99%).
Applications in Medicinal Chemistry
The tert-butyl carbamate group enhances blood-brain barrier permeability in preclinical studies, making this compound a candidate for central nervous system (CNS) drug development. Its amino acid moiety also allows conjugation to fluorescent tags for biological imaging.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic workflows.
Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. The tert-butyl group acts as a leaving group, forming CO₂ and the amine .
Amide Bond Cleavage
The (S)-2-amino-propionyl moiety contains an amide bond susceptible to cleavage under harsh acidic or enzymatic conditions.
| Conditions | Reagents | Products | Yield/Notes |
|---|---|---|---|
| Strong acid | 6 M HCl, 110°C | Carboxylic acid + piperidine-3-amine derivative | Partial decomposition observed |
| Enzymatic | Trypsin (pH 8.0) | Selective cleavage at lysine/arginine sites | Not reported for this substrate |
Limitations : The steric hindrance from the piperidine ring may reduce hydrolysis efficiency compared to linear amides.
Alkylation of the Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in alkylation reactions, expanding structural diversity.
Key Insight : Alkylation is often performed in polar aprotic solvents with iodide salts to enhance reactivity .
Acylation of the Amino Group
The primary amine from the 2-amino-propionyl group reacts with acylating agents to form stable amides.
Considerations : The stereochemistry of the (S)-2-amino group may influence reaction rates and product configuration.
Stability Under Physiological Conditions
The compound’s stability in aqueous environments is critical for drug delivery applications.
| Condition | pH | Half-Life | Degradation Products |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | 2.5 hours | Amine hydrochloride + CO₂ |
| Simulated intestinal fluid | 6.8 | 12 hours | Partial amide hydrolysis |
Implication : Rapid carbamate hydrolysis at low pH suggests limited oral bioavailability without prodrug strategies .
Comparative Reactivity of Structural Analogs
The tert-butyl ester and stereochemistry differentiate this compound from analogs.
| Analog | Key Functional Groups | Reactivity Differences |
|---|---|---|
| Piperidine Derivative A | Aromatic ring, no carbamate | Faster alkylation due to reduced steric bulk |
| Carbamate B | Linear alkyl ester | Higher hydrolysis rates at neutral pH |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its piperidine moiety is often associated with neuroactive properties, which can be beneficial in treating neurological disorders.
Neuropharmacology
Research indicates that compounds with piperidine structures can exhibit significant neuropharmacological effects, including potential antidepressant and anxiolytic properties. The presence of the amino acid component may enhance these interactions, leading to improved efficacy in therapeutic applications.
Synthesis of Novel Therapeutics
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can serve as a precursor for synthesizing other biologically active compounds. Its carbamate functionality allows for further modifications that can lead to derivatives with enhanced pharmacological profiles.
Structure-Activity Relationship Studies
The compound is valuable in structure-activity relationship (SAR) studies, where researchers explore how changes in its structure affect biological activity. This can lead to the identification of more potent analogs and understanding the mechanisms of action.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant potential of various piperidine derivatives, including this compound. Results indicated that modifications to the piperidine ring could significantly enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.
Case Study 2: Neuroprotective Effects
Another research project focused on evaluating the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal apoptosis and oxidative stress markers, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine and pyrrolidine derivatives with carbamate or acylated amino groups are widely explored in drug discovery. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The tert-butyl carbamate group in the target compound enhances steric bulk and stability compared to benzyl esters (e.g., CAS 1354033-31-0), which may influence metabolic stability or solubility .
- Replacing isopropyl with methyl (CAS 1401666-78-1) reduces molecular weight (285.38 vs. 319.40 g/mol) but may alter binding affinity due to reduced hydrophobicity .
Physicochemical Trends :
- The benzyl ester derivative (CAS 1354033-31-0) exhibits a higher boiling point (505.8°C vs. 412.7°C) and density (1.14 vs. 1.10 g/cm³), likely due to increased aromaticity and molecular weight .
Research Implications:
- Biological Activity: The (S)-2-amino-propionyl moiety is conserved across analogs, implying a role in hydrogen bonding or enzyme recognition. The stereochemistry (R/S) at the piperidine position may further modulate target specificity .
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1401668-25-4) is a complex organic molecule that belongs to the class of carbamates. Its unique structural features, including a piperidine ring and an amino acid derivative, suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- Structural Features :
- Piperidine ring, which is often associated with neuroactive properties.
- Tert-butyl ester group that may influence solubility and bioavailability.
Pharmacological Profile
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and a modulator of neurotransmitter systems.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly multidrug-resistant organisms. For instance:
- Activity Against Gram-positive Bacteria : The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .
- Mechanism of Action : The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to dissipation of the membrane potential, which is critical for bacterial survival .
Neuropharmacological Effects
The piperidine moiety suggests potential neuroactive properties:
- Potential as a Neuromodulator : Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
Several research studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent antibacterial activity against MRSA and VRE strains with low MIC values. |
| Study 2 | Evaluated neuropharmacological effects in rodent models, showing promise in modulating anxiety-related behaviors. |
| Study 3 | Investigated structure-activity relationships (SAR) that enhance antimicrobial efficacy while reducing toxicity to mammalian cells. |
Q & A
Q. What are the recommended methods for synthesizing [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: Synthesis typically involves multi-step protection and coupling reactions. For enantiomeric control:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during the formation of the (S)-2-aminopropionyl moiety .
- Employ tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen to prevent side reactions .
- Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Post-synthesis, validate stereochemistry using -NMR with chiral shift reagents (e.g., Eu(hfc)) .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm backbone structure. 2D techniques (COSY, HSQC) resolve stereochemical ambiguities in the piperidine and propionyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Definitive stereochemical assignment if crystalline derivatives are obtainable .
- FT-IR : Confirms carbonyl (C=O) and carbamate (N-C=O) functional groups.
Q. How should researchers handle and store this compound to maintain its stability?
Methodological Answer:
- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which may degrade the carbamate .
- Stability Monitoring : Regular HPLC or TLC checks to detect decomposition. If discoloration occurs, repurify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data linked to stereochemical variations in similar piperidine derivatives?
Methodological Answer:
- Comparative Studies : Synthesize all stereoisomers and test in parallel using standardized assays (e.g., enzyme inhibition, receptor binding).
- Computational Modeling : Perform molecular docking to assess how stereochemistry affects binding to target proteins (e.g., proteases or kinases).
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) to identify trends in stereochemical effects .
Q. What strategies are recommended for optimizing the coupling efficiency of the amino-propionyl group during solid-phase peptide synthesis (SPPS) involving this compound?
Methodological Answer:
- Coupling Agents : Use HATU or DIC/HOBt for efficient amide bond formation. Pre-activate the (S)-2-aminopropionyl moiety for 5–10 minutes before coupling .
- Solvent Optimization : Employ DMF or DCM with 1% v/v DIEA to enhance solubility and reduce steric hindrance.
- Monitoring : Track reaction progress via Kaiser test or LC-MS. If coupling fails, introduce microwave-assisted synthesis (50–60°C, 15–30 min) .
Q. How can researchers address unexpected byproduct formation during the Boc protection step in the synthesis of this compound?
Methodological Answer:
- Reaction Conditions : Reduce temperature (0–5°C) to minimize overreaction. Use BocO in anhydrous THF with DMAP as a catalyst.
- Byproduct Identification : Isolate impurities via prep-HPLC and characterize using -NMR (if fluorinated byproducts are suspected) .
- Scavengers : Add polymer-bound scavengers (e.g., trisamine resin) to quench excess BocO .
Q. What are the key considerations for assessing the purity of this compound, and which analytical methods are preferred?
Methodological Answer:
- Quantitative Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Compare retention times against certified reference standards .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- Residual Solvents : GC-MS to detect traces of DMF or THF, adhering to ICH Q3C guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
